molecular formula C7H21O2Si3 B126769 1,1,1,3,5,5,5-Heptamethyltrisiloxane CAS No. 1873-88-7

1,1,1,3,5,5,5-Heptamethyltrisiloxane

Cat. No.: B126769
CAS No.: 1873-88-7
M. Wt: 221.5 g/mol
InChI Key: SWGZAKPJNWCPRY-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptamethyltrisiloxane is a siloxane compound with the molecular formula C7H22O2Si3 and a molecular weight of 222.50 g/mol . It is also known by other names such as Bis(trimethylsiloxy)methylsilane and Heptamethylhydrotrisiloxane . This compound is characterized by its unique structure, which includes three silicon atoms and seven methyl groups, making it a versatile chemical in various applications.

Mechanism of Action

Target of Action

1,1,1,3,5,5,5-Heptamethyltrisiloxane primarily targets arenes in the process of aromatic C-H silylation . Arenes are a significant class of organic compounds that play a crucial role in the field of organic synthesis.

Mode of Action

The compound interacts with its targets (arenes) through a process known as aromatic C-H silylation . This process involves the replacement of a hydrogen atom in the arene with a silicon atom from the this compound molecule. The interaction is facilitated by a platinum complex catalyst .

Biochemical Pathways

The process of aromatic c-h silylation is a key reaction in organic chemistry, affecting the structure and properties of arenes .

Pharmacokinetics

Given its use in chemical reactions, it’s likely that these properties would depend on the specific conditions of the reaction, including factors like temperature and the presence of a catalyst .

Result of Action

The primary result of the action of this compound is the silylation of arenes . This can lead to changes in the physical and chemical properties of the arenes, potentially enhancing their reactivity or altering their behavior in subsequent reactions.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a platinum complex catalyst is necessary for the compound to interact with arenes . Additionally, the reaction temperature and time can significantly impact the yield of the reaction .

Biochemical Analysis

Biochemical Properties

It is known to be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst This suggests that it may interact with certain enzymes or proteins that catalyze these reactions

Molecular Mechanism

It is known to participate in the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst , suggesting that it may have binding interactions with certain biomolecules

Chemical Reactions Analysis

Comparison with Similar Compounds

1,1,1,3,5,5,5-Heptamethyltrisiloxane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its structure, which allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.

Properties

InChI

InChI=1S/C7H21O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZAKPJNWCPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038795
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1873-88-7
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1038795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,5,5,5-heptamethyltrisiloxane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1,1,3,5,5,5-HEPTAMETHYLTRISILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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